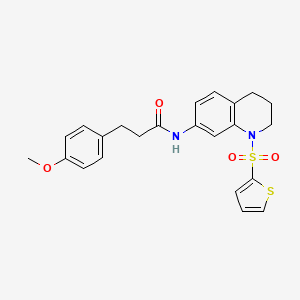
3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C23H24N2O4S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been shown to inhibit tyrosinase, an enzyme that plays a crucial role in melanogenesis .
Mode of Action
Similar compounds have been found to exhibit strong competitive inhibition activity against mushroom tyrosinase . They interact with tyrosinase residues in the tyrosinase active site and can directly inhibit tyrosinase as competitive inhibitors .
Biochemical Pathways
The compound likely affects the melanogenesis pathway, given the potential inhibition of tyrosinase . Melanogenesis involves melanin synthesis, transport of melanin, and release of melanosome .
Result of Action
The compound may have anti-melanogenic effects, given its potential to inhibit tyrosinase . Similar compounds have exhibited dose-dependent inhibitory effects on melanin contents and intracellular tyrosinase in melanoma cells .
生物活性
3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide (CAS Number: 898429-86-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O4S2 with a molecular weight of 456.6 g/mol. The structure features a tetrahydroquinoline core, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O4S2 |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 898429-86-2 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, tetrahydroquinoline derivatives have been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms. The sulfonamide group in this compound may enhance its interaction with specific biological targets involved in cancer progression.
Antimicrobial Activity
The presence of the thiophene moiety suggests potential antimicrobial properties. Studies have demonstrated that thiophene derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Tetrahydroquinoline derivatives have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds can influence neurotransmitter systems and exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase and other enzymes critical for tumor growth and bacterial proliferation.
- Receptor Modulation : Interaction with various receptors (e.g., dopamine receptors) may explain its neuroprotective effects.
- Oxidative Stress Reduction : The compound may act as an antioxidant, scavenging free radicals and reducing cellular damage.
Case Studies
Several studies have investigated the biological activities of related compounds or derivatives:
- Anticancer Study : A derivative was tested against human breast cancer cells (MCF-7), showing a dose-dependent increase in apoptosis markers (caspase activation) and a decrease in cell viability.
- Antimicrobial Study : A related thiophene derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL.
- Neuroprotective Study : In a model of Alzheimer’s disease, a tetrahydroquinoline compound improved cognitive function in mice by reducing amyloid-beta plaque formation and enhancing cholinergic signaling.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-20-11-6-17(7-12-20)8-13-22(26)24-19-10-9-18-4-2-14-25(21(18)16-19)31(27,28)23-5-3-15-30-23/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHNHECYPDVKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













